N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide
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Overview
Description
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide is an organic compound with a complex structure that includes aromatic rings and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide typically involves the reaction of 3,5-dimethylbenzylamine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenyl methylcarbamate: Another compound with a similar aromatic structure but different functional groups.
N-(3,5-Dimethylphenyl)-N’-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea: Shares structural similarities but has different biological activities
Uniqueness
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide is unique due to its specific combination of aromatic rings and an amide group, which confer distinct chemical and biological properties
Properties
CAS No. |
823188-92-7 |
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Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[(3,5-dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C19H19NO/c1-15-11-16(2)13-18(12-15)14-20(3)19(21)10-9-17-7-5-4-6-8-17/h4-8,11-13H,14H2,1-3H3 |
InChI Key |
GMPNOQXWOSPHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CN(C)C(=O)C#CC2=CC=CC=C2)C |
Origin of Product |
United States |
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